Petunidin 3-monoglucoside
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZHMZCXXQMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biotic Stress and Defense:flavonoids Are Known to Be Involved in Defending Plants Against Pathogens.nih.govthe Presence of Compounds Like Petunidin 3 Monoglucoside Can Deter Herbivores and Inhibit the Growth of Pathogenic Microbes. Tyrosinase is an Enzyme That, in Plants, Can Be Involved in Defense Mechanisms Through Browning Reactions. Petunidin 3 O Glucoside Has Been Identified As a Competitive Inhibitor of This Enzyme, Suggesting a Potential Role in Modulating These Defense Responses.researchgate.netmdpi.com
Table 2: Inhibitory Activity of Petunidin (B3231668) 3-O-glucoside on Tyrosinase This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (μM) | Inhibition Constant (Kᵢ) (μM) | Binding Mode |
|---|---|---|---|
| Petunidin 3-O-glucoside | 10.3 ± 1.0 | 9.0 ± 2.1 | Competitive mdpi.com |
| Luteolinidin | 3.7 ± 0.1 | 2.8 ± 0.5 | Competitive mdpi.com |
| Delphinidin (B77816) 3-O-galactoside | 41.3 ± 3.2 | 51.9 ± 3.8 | Competitive mdpi.com |
Reproductive Success:perhaps the Most Visible Contribution of Petunidin 3 Monoglucoside to Plant Fitness is Its Role As a Pigment.smujo.idas a Derivative of Delphinidin, It is Responsible for Producing Purple and Blue Hues in Flowers and Fruits.mdpi.comthese Colors Are Critical for Attracting Pollinators E.g., Bees, Butterflies to Flowers and Animals for Seed Dispersal After Consuming Fruits.smujo.idfor Example, Petunidin 3 Glucoside is One of the Anthocyanins Responsible for the Coloration of Grapes Vitis Vinifera and Various Flowers.mdpi.comwikipedia.orgthis Direct Role in Facilitating Pollination and Seed Dispersal is Fundamental to the Plant S Reproductive Success and Long Term Survival.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool for isolating petunidin (B3231668) 3-monoglucoside from other co-occurring compounds. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most utilized techniques for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins like petunidin 3-monoglucoside. researchgate.net This method offers high sensitivity and efficiency for both isolation and quantification. researchgate.net The separation is typically achieved on a C18 or C12 reversed-phase column. researchgate.netscispace.com A mobile phase consisting of a gradient of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed to elute the compounds. scispace.combohrium.com
Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector. biolink.no Anthocyanins exhibit maximum absorption in the visible range between 450 and 550 nm, with a characteristic wavelength for petunidin derivatives around 525 nm. nih.govnih.gov A second wavelength in the UV range, often around 280 nm, can also be monitored. biolink.noatlantis-press.com The identification of this compound is confirmed by comparing its retention time and UV-Vis spectrum with that of an authentic standard. nih.gov This technique has been successfully applied to identify this compound in various sources, including grapes and black soybeans. bohrium.comnih.govmdpi.com
Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value |
|---|---|
| Column | Reversed-phase C18 or C12 |
| Mobile Phase A | Acidified Water (e.g., with formic or trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | DAD or UV-Vis at ~520-525 nm |
| Identification | Comparison of retention time and UV spectrum with a standard |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. mdpi.com By utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures, UHPLC provides a substantial increase in resolution, speed, and sensitivity. researchgate.netnih.gov This leads to shorter analysis times and improved separation of closely eluting compounds, which is particularly beneficial for complex samples containing numerous anthocyanins. researchgate.netnih.gov
The principles of separation in UHPLC are the same as in HPLC, primarily based on reversed-phase chromatography. mdpi.com The enhanced resolution and peak capacity make it the preferred method for high-throughput analysis of anthocyanins. researchgate.net For instance, a UHPLC method can separate various anthocyanins, including this compound, in a significantly shorter time compared to traditional HPLC methods. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed structural information and enabling highly sensitive quantification. It is almost always coupled with a liquid chromatography system (LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS, ESI-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. mdpi.com Electrospray ionization (ESI) is the most common ionization technique used for anthocyanin analysis, typically operated in the positive ion mode. nih.gov
In a typical LC-MS analysis, the mass spectrometer detects the molecular ion of this compound. For more definitive identification and structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, yielding characteristic product ions. The primary fragmentation involves the loss of the glucose moiety, resulting in a fragment ion corresponding to the petunidin aglycone. This fragmentation pattern is a key signature for identifying this compound. nih.govresearchgate.net
Characteristic Ions in MS Analysis of this compound
| Ion Type | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| Precursor Ion [M]+ | 479 | The intact molecular ion of this compound. |
| Product Ion [M-162]+ | 317 | The fragment ion corresponding to the petunidin aglycone after the loss of the glucose unit. |
Multiple Reaction Monitoring (MRM) Approaches
For highly selective and sensitive quantification of this compound, a targeted approach known as Multiple Reaction Monitoring (MRM) is utilized, most often on a triple quadrupole mass spectrometer. atlantis-press.comacs.org This technique involves monitoring a specific precursor-to-product ion transition. tandfonline.com
In the MRM mode, the first quadrupole selects the precursor ion of this compound (m/z 479). This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific product ion, such as the petunidin aglycone fragment (m/z 317). nih.gov This highly specific detection method minimizes interferences from the sample matrix, resulting in excellent sensitivity and accuracy for quantification, even at trace levels. atlantis-press.comtandfonline.com MRM is the gold standard for quantitative analysis of anthocyanins in complex samples like food and biological fluids. acs.orgoup.comchrom-china.comcabidigitallibrary.org The method's ability to provide accurate quantification has been demonstrated in various studies, including the analysis of ancient apple cultivars and red wine. acs.orgcabidigitallibrary.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural elucidation of a molecule. mdpi.com For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm its structure. doi.orgresearchgate.net
The ¹H NMR spectrum provides information about the number and types of protons in the molecule and their connectivity. doi.org Specific chemical shifts and coupling constants can be assigned to the protons of the aromatic rings and the glucose moiety. doi.org Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the structure. doi.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between protons and carbons, confirming the attachment of the glucose unit to the C3 position of the petunidin aglycone. semanticscholar.orgkahaku.go.jp The combination of these NMR experiments provides conclusive evidence for the structure of this compound. doi.org
Reported ¹H and ¹³C NMR Data for Petunidin 3-glucoside
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹H NMR | δ 8.94 (s, 1H), 7.91 (d, J = 2.0 Hz, 1H), 7.71 (d, J = 2.0 Hz, 1H), 6.88 (d, J = 1.6 Hz, 1H), 6.70 (d, J = 2.0 Hz, 1H), 5.46 (d, J = 7.6 Hz, 1H), 3.92-4.09 (m, 1H), 3.82 (s, 3H), 3.70-3.76 (m, 1H), 3.72-3.74 (m, 1H), 3.59-3.45 (m, 1H), 3.43-3.44 (m, 1H) doi.org |
| ¹³C NMR | δ 170.7, 160.4, 159.8, 159.4, 157.4, 149.7, 147.4, 145.7, 144.3, 135.7, 119.9, 118.0, 115.2, 113.2, 112.5, 103.5, 95.1, 78.8, 78.1, 74.8, 71.0, 62.3 doi.org |
Optimization of Extraction and Purification Protocols for Research Applications
The isolation of high-purity this compound for research purposes is contingent upon highly optimized extraction and purification protocols. Due to its presence in complex natural matrices alongside other structurally similar anthocyanins and flavonoids, a multi-step, systematic approach is required to achieve the necessary purity for analytical standards and bioactivity studies. nih.govresearchgate.net Research has focused on optimizing various parameters to maximize yield and efficiency, moving from conventional methods to more advanced, green technologies.
Optimization of Extraction Protocols
The initial and most critical step is the efficient extraction of the target compound from the source material. The choice of solvent, temperature, time, and extraction method significantly impacts the yield and integrity of this compound.
Solvent Systems: The polarity of this compound dictates the use of polar solvents. Aqueous mixtures of ethanol (B145695) or methanol are most commonly employed. nih.gov The stability of the anthocyanin's flavylium (B80283) cation form is pH-dependent, necessitating the acidification of the solvent, typically with weak acids like formic, acetic, or citric acid, to a pH of approximately 3. nih.gov Studies have shown that methanol can be highly effective; for instance, in Pressurised Fluid Extraction (PFE) from grape skins, methanol at 40°C yielded the maximum extraction of 3-monoglucoside anthocyanins, including this compound. scispace.com More recently, novel solvents like imidazolium-based ionic liquids have been investigated as green alternatives, with some showing higher extraction efficiencies for specific anthocyanins compared to conventional methanol solutions. nih.govresearchgate.net
Advanced Extraction Techniques: While conventional methods like maceration exist, modern techniques are preferred for their efficiency and reduced solvent consumption. encyclopedia.pub
Enzyme-Assisted Extraction (EAE): The use of enzymes such as cellulase, pectinase, or α-amylase can enhance extraction yields by degrading cell wall components, thereby releasing the anthocyanins. nih.gov In studies on colored potatoes, enzyme treatment was shown to significantly increase the total anthocyanin content. nih.gov
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques use ultrasonic waves or microwaves to create cavitation and localized heating, respectively, which disrupts cell structures and enhances solvent penetration. nih.gov Response Surface Methodology (RSM) is often used to optimize parameters like temperature, time, and solvent-to-solid ratio for these methods. mdpi.com For example, an optimized MAE process for onion peel identified specific power, time, and ethanol concentrations to maximize yield. tandfonline.com
Pressurised Fluid Extraction (PFE): This technique uses solvents at elevated temperatures and pressures, which improves extraction kinetics. It has been effectively utilized for extracting 3-monoglucoside anthocyanins from grape skins. scispace.com
Table 1: Comparison of Optimized Extraction Parameters for Anthocyanins, Including this compound
| Extraction Method | Source Material | Key Optimized Parameters | Findings | Reference |
| Pressurised Fluid Extraction (PFE) | Alibernet Grape Skin | Solvent: Methanol; Temperature: 40°C | Maximum extraction of 3-monoglucosides was achieved at 40°C. Higher temperatures led to decreased yields. | scispace.com |
| Microwave-Assisted Extraction (MAE) | Downy Rose-Myrtle Skin | Temperature: ~64°C; Time: ~117 min; Liquid-Solid Ratio: ~16:1 | Response Surface Methodology (RSM) identified these optimal conditions for maximizing anthocyanin yield. | mdpi.com |
| Ionic Liquid (IL) Extraction | Grape Skin | Solvent: 2.5 mol/L [C2mim][Br] or [mim][HSO4] | Certain ionic liquids showed higher extraction yields for total and individual anthocyanins, including this compound, compared to acidified methanol. | nih.govresearchgate.net |
| Enzyme-Assisted Extraction | Colored Potatoes | Enzyme: α-amylase (20%) | The addition of α-amylase significantly increased the total anthocyanin yield compared to extraction without enzymes. | nih.gov |
Optimization of Purification Protocols
Following extraction, the crude extract contains a complex mixture of compounds requiring several purification stages. The goal is to separate this compound from other anthocyanins (like delphinidin (B77816), cyanidin (B77932), peonidin (B1209262), and malvidin (B83408) glucosides), as well as other flavonoids, sugars, and acids. nih.govresearchgate.net
Initial Cleanup with Column Chromatography: The first step typically involves column chromatography using macroporous resins, such as Amberlite XAD-7HP or D101, to adsorb the anthocyanins from the crude extract and wash away sugars and other highly polar impurities. nih.govnih.gov Elution is performed with an acidified ethanol or methanol solution. nih.gov Cation exchange resins, like Dowex 50 WX 4, have also been used for initial purification. researchgate.net
Fractionation with Gel Filtration Chromatography: Further separation is often achieved using gel filtration chromatography. Sephadex LH-20 is a common choice for this step, separating compounds based on their molecular size and polarity. nih.gov By using an optimized eluent, such as an ethanol/water mixture (e.g., 25:75 v/v) with acid, researchers can isolate fractions enriched with specific anthocyanins. nih.gov This step can significantly increase the purity of anthocyanin mixtures, with one study reporting purities ranging from 59% to 68% after this stage. nih.gov
High-Purity Isolation by Semi-Preparative HPLC: The final step for obtaining research-grade this compound is semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov This technique offers high resolution, allowing for the separation of structurally similar anthocyanins. By carefully selecting the column (e.g., a C18 column) and optimizing the mobile phase gradient (typically a mixture of acidified water and an organic solvent like methanol or acetonitrile), individual compounds can be isolated. A study successfully used this multi-step chromatographic approach to isolate this compound from blueberries with a final purity of 99.3%, as determined by analytical HPLC-DAD-ESI-MS/MS. nih.gov
Table 2: Example of a Multi-Step Purification Protocol for this compound from Blueberries
| Purification Step | Chromatographic Medium | Elution System (Example) | Purity Achieved | Reference |
| Step 1: Crude Extract Cleanup | Amberlite XAD-7HP Resin | 35% Aqueous Ethanol with 0.01% HCl | 32% (Total Anthocyanins) | nih.gov |
| Step 2: Fractionation | Sephadex LH-20 Column | 25% Aqueous Ethanol with 0.01% HCl | 59-68% (Anthocyanin Mixture Fractions) | nih.gov |
| Step 3: High-Purity Isolation | Semi-Preparative HPLC (C18) | Optimized Gradient of Acetonitrile/Methanol/Formic Acid/Water | 99.3% (this compound) | nih.gov |
Investigation of Biological Activities: Mechanistic Studies in Model Systems
Antioxidant and Oxidative Stress Modulation
Free Radical Scavenging Mechanisms (in vitro assays: DPPH, ABTS, FRAP)
Petunidin (B3231668) 3-monoglucoside has demonstrated notable free radical scavenging activity in various in vitro assays. The antioxidant capacity of anthocyanins like petunidin 3-monoglucoside is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.govnih.govctv-jve-journal.org
In DPPH radical scavenging assays, petunidin 3-O-glucoside has shown effectiveness that is comparable to or even lower than ascorbic acid. mdpi.com Specifically, one study reported an EC50 value of 6.61 µM for petunidin 3-O-glucoside, which was slightly better than that of ascorbic acid (7.28 µM). mdpi.com Another study found that 3-O-glucosides of peonidin (B1209262) and petunidin were somewhat more effective in the DPPH assay than their corresponding anthocyanidins. mdpi.com
The ABTS assay further confirms the antioxidant potential of this compound. nih.govctv-jve-journal.org The structure of the anthocyanin plays a significant role in its antioxidant activity. For instance, the methoxylation of hydroxyl groups in the 5' position (as in petunidin-3-monoglucoside) has been found to reduce the antioxidant activity in FRAP and TEAC (Trolox Equivalent Antioxidant Capacity, a method similar to ABTS) assays. mdpi.comjapsonline.com The order of antioxidant activity for several anthocyanin monoglycosides in TEAC and FRAP assays was determined to be: delphinidin-3-monoglucoside > cyanidin-3-rutinoside (B1257026) > malvidin-3-monoglucoside > petunidin-3-monoglucoside. mdpi.com
The FRAP assay measures the ability of an antioxidant to reduce ferric iron. Studies have shown that the antioxidant activity of petunidin-3-monoglucoside is influenced by its chemical structure. nih.govctv-jve-journal.orgmdpi.com The presence and position of hydroxyl and methoxyl groups on the B-ring of the anthocyanin molecule are critical determinants of its antioxidant capacity. nih.govmdpi.com
Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds
| Assay | Compound | Result | Reference |
|---|---|---|---|
| DPPH | Petunidin 3-O-glucoside | EC50 = 6.61 µM | mdpi.com |
| DPPH | Ascorbic Acid | EC50 = 7.28 µM | mdpi.com |
| TEAC & FRAP | Petunidin-3-monoglucoside | Lower activity compared to delphinidin-3-monoglucoside and cyanidin-3-rutinoside | mdpi.com |
| Peroxynitrite Scavenging | Petunidin-3-monoglucoside | Less effective than cyanidin-3-rutinoside, malvidin-3-monoglucoside, and delphinidin-3-monoglucoside | researchgate.net |
Protection Against Oxidative Damage in Non-Mammalian Models (e.g., Caenorhabditis elegans, Drosophila melanogaster)
The protective effects of this compound against oxidative damage have been investigated in non-mammalian model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. researchgate.netvjs.ac.vn These studies provide insights into the in vivo antioxidant potential of this compound.
In C. elegans, petunidin 3-glucoside has been shown to possess noteworthy antioxidant properties due to its ability to scavenge free radicals. researchgate.net This has led to investigations into its potential benefits for longevity and age-related dysfunctions. researchgate.net However, one study reported that while petunidin-3-glucoside supplementation extended the lifespan of C. elegans under normal and heat stress conditions, it surprisingly decreased lifespan under oxidative stress. upm.edu.ph Another study, however, suggested that a black mulberry extract rich in cyanidin-3-glucoside, chlorogenic acid, and rutin (B1680289) could reverse the deleterious effects of glucose on the nematode's antioxidant systems and enhance its resistance to oxidative stress. researchgate.net
Studies using Drosophila melanogaster have also explored the effects of petunidin 3-glucoside. vjs.ac.vnresearchgate.net This anthocyanin is recognized for its free-radical scavenging capacity, which helps mitigate oxidative stress. vjs.ac.vnresearchgate.net Research has examined the impact of petunidin 3-glucoside on the lifespan and motor function of Drosophila melanogaster under both normal conditions and in the presence of neurotoxic substances. vjs.ac.vnresearchgate.net The results indicated that a low concentration of petunidin 3-glucoside extended the lifespan of male flies under normal conditions, and a high concentration had a similar effect when the flies were exposed to ethanol (B145695). vjs.ac.vn Conversely, it did not significantly extend the lifespan of female flies under the tested conditions. vjs.ac.vn
Influence on Endogenous Antioxidant Systems in Cellular Models
This compound has been shown to influence endogenous antioxidant systems in various cellular models, primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net This pathway is a key regulator of the cellular antioxidant response.
In a study using a cardiac myofibroblast cell line (H9c2), petunidin was found to work synergistically with lycopene (B16060) to protect against hydrogen peroxide-induced loss of cell viability. nih.gov This protective effect was associated with an increase in the activity of intracellular antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov The underlying mechanism for this was identified as the activation of the Nrf2 antioxidant response pathway, which led to the induced expression of NAD(P)H quinone reductase (NQO1) and heme oxygenase-1 (HO-1). nih.govresearchgate.net
Another study on a non-alcoholic fatty liver disease (NAFLD) cell model demonstrated that peonidin 3-O-glucoside, a closely related anthocyanin, could inhibit oxidative stress by increasing glutathione levels and enhancing the activities of SOD, GPX, and CAT. mdpi.com This suggests that this compound may exert its antioxidant effects not only by direct radical scavenging but also by bolstering the cell's own antioxidant defense mechanisms. The activation of the Nrf2 pathway by anthocyanins is a recurring theme in the literature, highlighting its importance in their protective effects. wiley.com
Table 2: Influence of Petunidin on Endogenous Antioxidant Enzymes
| Cell Line | Treatment | Effect | Pathway Implicated | Reference |
|---|---|---|---|---|
| H9c2 (cardiac myofibroblast) | Petunidin + Lycopene + H₂O₂ | Increased activity of SOD, CAT, GSH-Px; Increased mRNA and protein expression of NQO1 and HO-1 | Nrf2 | nih.gov |
| L02 (NAFLD model) | Peonidin 3-O-glucoside + FFA | Increased glutathione levels; Enhanced activities of SOD, GPx, CAT | - | mdpi.com |
Anti-inflammatory Pathway Modulation
Inhibition of Pro-inflammatory Mediators in Cellular Models (e.g., RAW264.7 macrophages)
This compound and extracts containing it have demonstrated the ability to inhibit the production of pro-inflammatory mediators in cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govmdpi.comjst.go.jp
In studies using RAW264.7 macrophages, extracts rich in anthocyanins, including petunidin 3-glucoside, have been shown to suppress the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govjst.go.jp For instance, an anthocyanin mixture from the tuber epidermis of Solanum tuberosum, which contains p-coumaric acid acylated derivatives of petunidin, effectively inhibited the production of these pro-inflammatory mediators in LPS-induced RAW264.7 cells. jst.go.jp Similarly, berry extracts containing petunidin 3-glucoside have been shown to inhibit the LPS-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), IL-6, and TNF-α. mdpi.com
These findings suggest that this compound can modulate the inflammatory response at a cellular level by downregulating the production of key molecules that drive inflammation.
Effects on Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, COX-2, iNOS, IL-1β)
The anti-inflammatory effects of this compound are mediated through its modulation of key inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net
The NF-κB pathway is a central regulator of inflammation. mdpi.com In its inactive state, NF-κB is held in the cytoplasm, but upon stimulation by inflammatory signals, it translocates to the nucleus to promote the expression of pro-inflammatory genes like iNOS, COX-2, and IL-1β. mdpi.com Studies have shown that petunidin-containing compounds can inhibit the activation of the NF-κB pathway. mdpi.comresearchgate.net For example, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside was found to suppress the protein expression of NF-κB, COX-2, iNOS, and IL-1β in a mouse model of aging. mdpi.com However, in a study using Caco-2 cells, petunidin-3-O-glucoside did not prevent the phosphorylation of IKKα and p65, key steps in NF-κB activation, at the concentrations tested. rsc.org
The MAPK signaling pathway is another critical pathway involved in inflammation. tandfonline.comnih.gov Some studies have indicated that anthocyanins can inhibit the MAPK pathway. For instance, peonidin 3-glucoside, a related anthocyanin, has been shown to attenuate the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a member of the MAPK family. tandfonline.comnih.gov This inhibition of the MAPK pathway may contribute to the downregulation of pro-inflammatory mediators.
Cellular and Molecular Responses in In vitro Studies
Anthocyanins, as a class of flavonoids, have demonstrated the ability to influence cell cycle progression and induce apoptosis in various cell lines. researchgate.netresearchgate.netwiley.com These effects are crucial for their potential role in halting tumor progression. foodandnutritionjournal.org Studies have shown that anthocyanins can cause cell cycle arrest at different phases, including G0/G1, S, or G2/M, thereby inhibiting cell proliferation. researchgate.netwiley.com This is often accompanied by the modulation of key signaling pathways. researchgate.net
For instance, research on specific anthocyanins like cyanidin-3-O-glucoside has shown inhibition of tumor cell proliferation and modulation of cell cycle progression. mdpi.com In human colon cancer HCT116 cells, the anthocyanin delphinidin (B77816) has been observed to cause a decrease in cell viability, induce apoptosis, and arrest the cell cycle in the G2/M phase. nih.gov This was associated with the activation of caspases-3, -8, and -9, and an increase in the pro-apoptotic protein Bax alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, peonidin-3-glucoside (B1200960) and cyanidin-3-glucoside were found to induce cell cycle arrest in the G2/M phase in the HS578T cell line, leading to reduced levels of cyclin-dependent kinases (CDK-1, CDK-2) and cyclins B1 and E. nih.gov
The induction of apoptosis by anthocyanins is a key mechanism behind their anticancer potential. researchgate.netfoodandnutritionjournal.org This programmed cell death is often triggered through the mitochondrial pathway. mdpi.com For example, cyanidin-3-rutinoside was found to induce the accumulation of superoxides in HL-60 leukemia cells, leading to apoptosis through the activation of p38 MAPK and JNK, which in turn activated the mitochondrial pathway mediated by the protein Bim. mdpi.com Furthermore, in MKN28 gastric cancer cells, anthocyanins isolated from Vitis coignetiae Pulliat demonstrated enhanced apoptotic effects when combined with the augmented enhancer of zeste homolog 2 (ERH), leading to the activation of caspase-3 and -9 and mitochondrial depolarization. semanticscholar.org
The molecular mechanisms underlying these effects involve the modulation of various signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways. researchgate.netwiley.com Anthocyanins have been shown to downregulate oncogenes like Bcl-2, MYC, and HER2, while enhancing the activity of tumor suppressor genes such as TP53, BRCA1, and RB1. researchgate.netwiley.com For example, in human hFOB osteoblasts, peonidin-3-O-glucoside treatment led to the upregulation of anti-apoptotic proteins Bcl-2, Bcl-2A1, and Bcl-XL, and the downregulation of the pro-apoptotic protein BIM, thereby reducing apoptosis and promoting cell survival. nih.gov
It is important to note that the effects of anthocyanins can be dose-dependent and vary between different cell lines, including normal and tumor cells. researchgate.net For instance, delphinidin was found to inhibit the growth of both normal and tumor cell lines, but it induced apoptosis in tumor cells while causing an S-phase block in normal fibroblasts. researchgate.net This suggests a level of selectivity in the action of certain anthocyanins.
Inhibition of Tyrosinase Activity
This compound, also known as petunidin 3-O-glucoside, has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.comresearchgate.net This inhibitory action suggests its potential as an agent to block melanin production. nih.govmdpi.com
In a study evaluating the inhibitory activity of several anthocyanins, petunidin 3-O-glucoside demonstrated significant tyrosinase inhibition. nih.govmdpi.comresearchgate.net The concentration required for 50% inhibition (IC50) was determined to be 10.3 ± 1.0 μM. nih.govmdpi.comresearchgate.netnih.gov Further kinetic analysis confirmed that it acts as a competitive inhibitor with an inhibition constant (Ki) value of 9.0 ± 2.1 μM. nih.govmdpi.comresearchgate.net
Molecular docking studies have provided insights into the interaction between petunidin 3-O-glucoside and the tyrosinase enzyme. nih.govmdpi.com These simulations revealed the formation of a binary complex at the catalytic site of the enzyme, supporting the experimental findings of its inhibitory effect. nih.govmdpi.com The data suggests that petunidin 3-O-glucoside could be a lead compound for the development of new tyrosinase inhibitors. mdpi.com
The following table summarizes the tyrosinase inhibitory activity of Petunidin 3-O-glucoside and related compounds from a comparative study. researchgate.net
| Compound | Inhibitory Ratio at 50 µM (%) | IC50 (µM) | Binding Mode (Ki, µM) |
| Luteolinidin | 76.5 ± 11.6 | 3.7 ± 0.8 | Competitive inhibitor (2.8 ± 0.5) |
| Petunidin 3-O-glucoside | 69.2 ± 1.0 | 10.3 ± 1.0 | Competitive inhibitor (9.0 ± 2.1) |
| Delphinidin 3-O-galactoside | 55.2 ± 0.9 | 41.3 ± 3.2 | Competitive inhibitor (51.9 ± 3.8) |
| Kuromanin | -1.9 ± 40.0 | N.T. | N.T. |
| Delphinidin 3-O-glucoside | 47.5 ± 3.2 | N.T. | N.T. |
| Callistephin | 6.5 ± 2.1 | N.T. | N.T. |
| Kojic acid | 31.4 ± 1.1 | N.T. | N.T. |
| N.T. = Not Tested |
Effects on Endothelial Nitric Oxide Synthase (eNOS) and NADPH Oxidase (NOX) Activity in Vascular Endothelial Cells
This compound has demonstrated vasoprotective activity by modulating the activity of key enzymes in vascular endothelial cells, specifically endothelial nitric oxide synthase (eNOS) and NADPH oxidase (NOX). cambridge.org Research has shown that petunidin-3-glucoside can significantly upregulate eNOS expression and decrease angiotensin II (Ang II)-stimulated superoxide production. cambridge.org
In human umbilical vein endothelial cells (HUVECs), petunidin-3-glucoside was one of the anthocyanins that significantly decreased superoxide production. cambridge.org Superoxide, a reactive oxygen species (ROS), is primarily generated by NADPH oxidase in the cardiovascular system. nih.gov By reducing superoxide levels, petunidin-3-glucoside helps to prevent the scavenging of nitric oxide (NO), a crucial vasodilator. cambridge.org
Furthermore, petunidin-3-glucoside, along with cyanidin-3-glucoside and peonidin-3-glucoside, was found to significantly upregulate eNOS. cambridge.org eNOS is the enzyme responsible for producing NO in the endothelium. mdpi.com Increased eNOS activity leads to greater NO bioavailability, which promotes vasodilation and protects endothelial function. mdpi.com
The NADPH oxidase (NOX) family of enzymes are major sources of ROS in the cardiovascular system, and their overactivity is implicated in various cardiovascular diseases. nih.gov Specifically, NOX1, NOX2, NOX4, and NOX5 are expressed in different vascular cells, including endothelial cells. nih.gov By inhibiting NOX-derived superoxide production, petunidin-3-glucoside helps to mitigate oxidative stress and its detrimental effects on the vasculature. cambridge.orgresearchgate.net
These findings suggest that petunidin-3-glucoside can enhance vascular function by both increasing the production of the vasodilator NO through eNOS upregulation and by preserving its availability through the inhibition of NOX-mediated superoxide generation. cambridge.org
Neuroprotective and Longevity Research in Invertebrate Models
Research utilizing the invertebrate model Drosophila melanogaster (fruit fly) has revealed sex-specific effects of this compound (P3G) on lifespan and motor function. vjs.ac.vnresearchgate.netvjs.ac.vn Supplementation with P3G has been shown to extend the lifespan of male flies under both normal and ethanol-exposed conditions. vjs.ac.vnresearchgate.netvjs.ac.vn Specifically, a low concentration of P3G led to a significant extension of lifespan in male flies in a stress-free environment, while a high concentration extended their lifespan when exposed to ethanol. vjs.ac.vnvjs.ac.vn
In contrast, P3G supplementation did not produce a significant extension of lifespan in female flies under the tested conditions. vjs.ac.vn This highlights a clear sex-specific difference in the response to this anthocyanin. vjs.ac.vnresearchgate.net
Regarding motor function, the effects of P3G were also found to be sex-dependent and varied with age. researchgate.net A middle concentration of P3G was observed to improve motor function in male flies during their early to mid-adulthood. researchgate.net This improvement was consistent even in the presence of neurotoxic substances like glyphosate (B1671968) or ethanol. researchgate.net Conversely, in female flies, low concentrations of P3G appeared to worsen the decline in motor function during mid to late adulthood, especially when exposed to glyphosate. researchgate.net
These findings suggest that while this compound shows potential for promoting longevity and improving motor function, its effects are not uniform and are significantly influenced by sex and the developmental stage of the organism. vjs.ac.vnresearchgate.net
The following table summarizes the observed effects of Petunidin 3-glucoside on the lifespan of Drosophila melanogaster. vjs.ac.vn
| Condition | P3G Concentration | Effect on Male Lifespan | Effect on Female Lifespan |
| Normal | Low | Significant extension | No significant effect |
| Normal | High | No significant effect | No significant effect |
| Ethanol Exposure | High | Significant extension | No significant effect |
| Glyphosate Exposure | All tested | No significant effect | No significant effect |
Amelioration of Cognitive Decline and Motor Function in Rodent Models (e.g., D-galactose-induced aging mice model with acylated derivatives)
An acylated derivative of petunidin, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), has demonstrated significant neuroprotective effects in a D-galactose-induced aging mouse model. mdpi.com This model mimics the cognitive and physiological changes associated with natural aging. mdpi.com
Behavioral studies, including the Morris water maze and Y-maze tests, revealed that PtCG treatment significantly improved learning and memory abilities and ameliorated cognitive decline in the aging mice. mdpi.commdpi.com This suggests a positive impact on cognitive function.
At the biochemical level, PtCG administration led to a considerable improvement in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) in both the hippocampus and serum. mdpi.com Concurrently, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. mdpi.com
Furthermore, PtCG showed protective effects against organ damage associated with aging. It alleviated liver injury by decreasing the levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (AKP). mdpi.com It also attenuated renal damage, as indicated by reduced levels of blood urea (B33335) nitrogen (BUN) and uric acid (UA). mdpi.com
Histological analysis of the brain revealed that PtCG treatment helped to restore the number and function of synapses in the hippocampus and improved the pathological characteristics of hippocampal tissues in the aging mice. mdpi.com
Mechanistically, the study found that PtCG downregulated the expression of proteins associated with neuroinflammation and Alzheimer's disease pathology. mdpi.com This included the decreased expression of the microglial marker Iba1 and the astrocytic marker GFAP, indicating a reduction in glial cell activation. mdpi.com Additionally, the protein expression of β-secretase 1 (BACE-1) and amyloid-beta1–42 (Aβ1–42), which are involved in the formation of amyloid plaques, was downregulated. mdpi.com The expression of inflammatory pathway components, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1 beta (IL-1β), was also suppressed by PtCG treatment. mdpi.com
These findings collectively suggest that this acylated petunidin derivative possesses anti-aging properties, potentially by mitigating oxidative stress, neuroinflammation, and the molecular pathways associated with neurodegeneration. mdpi.com
The following table summarizes the effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) on biochemical indicators in D-galactose-induced aging mice. mdpi.com
| Biochemical Indicator | Tissue/Fluid | Effect of PtCG Treatment |
| Superoxide Dismutase (SOD) | Hippocampus & Serum | Increased activity |
| Glutathione (GSH) | Hippocampus & Serum | Increased activity |
| Malondialdehyde (MDA) | Hippocampus & Serum | Reduced levels |
| Acetylcholinesterase (AChE) | Hippocampus & Serum | Reduced levels |
| Alanine Transaminase (ALT) | Serum | Decreased levels |
| Aspartate Transaminase (AST) | Serum | Decreased levels |
| Alkaline Phosphatase (AKP) | Serum | Decreased levels |
| Blood Urea Nitrogen (BUN) | Serum | Reduced levels |
| Uric Acid (UA) | Serum | Reduced levels |
Modulation of Stress Response Regulators (e.g., Msn2, Msn4, Yap1) in Saccharomyces cerevisiae
The budding yeast Saccharomyces cerevisiae serves as a valuable eukaryotic model to investigate the molecular mechanisms underlying the biological activities of natural compounds like this compound. Studies utilizing this model have revealed that the protective effects of this anthocyanin against oxidative stress are not solely due to direct radical scavenging but also involve the active modulation of key stress-responsive transcription factors. In S. cerevisiae, the transcription factors Yap1 and Msn2/Msn4 are pivotal in orchestrating the cellular defense against oxidative and other environmental stresses. oup.com
Research has demonstrated that fractions of red wine enriched with anthocyanins, including this compound, can activate the Yap1 and Msn2 stress-responsive regulators. nih.govresearchgate.net Specifically, this compound, along with Delphinidin 3-glucoside, has been found to significantly enhance the growth rate of S. cerevisiae in a manner that is dependent on the presence of both Msn2 and Msn4. oup.comnih.govresearchgate.net This indicates that these stress regulators are integral to the xenohormetic activity of this compound, where the compound acts as an external signal to stimulate the yeast's intrinsic stress defense mechanisms. nih.govresearchgate.net
The activation of Yap1 and Msn2/Msn4 is primarily regulated by their accumulation in the nucleus. oup.com Under conditions of oxidative stress, Yap1, a redox-sensitive transcription factor, translocates from the cytoplasm to the nucleus, where it can initiate the transcription of antioxidant genes. researchgate.net The nuclear accumulation of Msn2 is also a key step in its activation. researchgate.net It has been shown that anthocyanin-enriched fractions, containing Petunidin 3-glucoside, promote the nuclear accumulation of both Yap1 and Msn2. researchgate.net This modulation of transcription factor localization is a critical mechanism through which this compound exerts its protective effects, enhancing the yeast's ability to cope with oxidative insults.
Detailed Research Findings
To investigate the specific role of these transcription factors, studies have been conducted using yeast strains with deletions of the MSN2 and MSN4 genes (Δmsn2, Δmsn4). The protective effect of Petunidin 3-glucoside against certain oxidants was observed to be diminished in these mutant strains, providing direct evidence for the involvement of the Msn2/Msn4 pathway. oup.comoup.com
The following table summarizes the key findings from studies on the interaction between this compound and stress response regulators in S. cerevisiae.
| Regulator | Organism/Model | Effect of this compound | Observed Outcome | Reference |
| Msn2/Msn4 | Saccharomyces cerevisiae | Dependent activation | Improved growth rate under stress conditions. oup.comnih.govresearchgate.net | oup.comnih.govresearchgate.net |
| Yap1 | Saccharomyces cerevisiae | Activation and nuclear accumulation | Enhanced cellular protection against oxidative insults. nih.govresearchgate.net | nih.govresearchgate.net |
These mechanistic studies in S. cerevisiae highlight that this compound's biological activity extends beyond simple antioxidant chemistry to the specific modulation of cellular signaling pathways that govern the stress response.
Ecological and Physiological Significance in Plants
Role in Pigmentation and Coloration
Petunidin (B3231668) 3-monoglucoside is instrumental in producing a spectrum of colors in various plant organs, most notably in flowers and fruits.
As an anthocyanin, petunidin 3-monoglucoside is responsible for many of the red, purple, and blue hues observed in the plant kingdom. nih.gov The specific color imparted by this pigment is influenced by factors such as the pH of the plant's vacuoles. nih.gov Petunidin, the aglycone of this compound, is a dark-red or purple pigment. nih.govebi.ac.uk
Research has identified this compound and its derivatives in a variety of plants, where it contributes to their distinct coloration. For instance, it is one of the primary anthocyanins responsible for the violet-blue or purple coloration in grape hyacinths. mdpi.com In Passiflora caerulea, the methylation of delphinidin (B77816) to form petunidin contributes to the light purple and pink sections of the corona filaments. mdpi.com Similarly, in lungwort (Pulmonaria) cultivars, petunidin 3-O-glucoside and petunidin 3,5-di-O-glucoside have been identified. jst.go.jp The deep purple color of "Indigo Rose" tomatoes is also largely attributed to this pigment when the fruits are exposed to sunlight. ebi.ac.uk In freesia hybrids, petunidin 3-O-glucoside is one of several anthocyanins detected, contributing to the flower's coloration. frontiersin.org
The following table summarizes the presence and color contribution of this compound in various plant species:
| Plant Species | Organ | Observed Color | Reference(s) |
| Grape Hyacinth (Muscari sp.) | Flower | Violet-blue, Purple | mdpi.com |
| Passiflora caerulea | Corona Filaments | Light purple, Pink | mdpi.com |
| Lungwort (Pulmonaria sp.) | Flower | Violet, Blue | jst.go.jp |
| "Indigo Rose" Tomato (Solanum lycopersicum) | Fruit | Deep purple | ebi.ac.uk |
| Freesia hybrida | Flower | Part of overall coloration | frontiersin.org |
| Lycium ruthenicum Murray | Fruit | Major anthocyanin | smujo.id |
The vibrant colors produced by this compound and other anthocyanins are crucial for attracting pollinators and seed dispersers. researchgate.net The specific hues of flowers serve as visual cues to insects and other animals, guiding them to the nectar and pollen, thereby facilitating pollination. mdpi.comjst.go.jp For instance, the floral color changes in lungwort, which involve petunidin glucosides, are considered ecologically significant for attracting insect pollinators. jst.go.jp Similarly, the coloration of fruits is a key strategy for attracting animals that consume the fruit and disperse the seeds, ensuring the propagation of the plant species.
Protective Roles in Plant Defense Mechanisms
This compound, along with other anthocyanins, plays a significant role in protecting plants from both abiotic and biotic stresses. researchgate.net
Plants synthesize and accumulate anthocyanins, including this compound, in response to various environmental challenges. researchgate.netnih.gov These compounds are known to have a protective function against damage caused by UV radiation. nih.gov Anthocyanins can act as a screen, absorbing excess light and preventing it from damaging the photosynthetic machinery.
Furthermore, these pigments are potent antioxidants. nih.govmedchemexpress.com Abiotic stresses such as drought, high salinity, and extreme temperatures can lead to the production of reactive oxygen species (ROS) in plant cells, causing oxidative stress. mdpi.com this compound can help mitigate this stress by scavenging these harmful free radicals. researchgate.net The presence of anthocyanins has been linked to increased tolerance to water scarcity in some plants. researchgate.net Studies on Arabidopsis have shown that different abiotic stresses can induce the accumulation of specific anthocyanin profiles in different parts of the plant, suggesting specialized protective roles. nih.gov
This compound is also involved in defending plants against pathogens and herbivores. researchgate.net The accumulation of anthocyanins can be a response to fungal or bacterial infections. mdpi.com These compounds may act as antimicrobial agents, inhibiting the growth of invading pathogens. nih.gov For instance, the application of benzothiadiazole, a chemical elicitor that induces plant defense mechanisms, has been shown to increase the levels of petunidin-3-acetyl-glucoside in grapes, enhancing their resistance. mdpi.com
In the case of herbivory, the presence of these compounds can deter feeding. Research on rice infested with the brown planthopper (BPH) indicated that delphinidin-3-O-glucoside, a closely related anthocyanin, plays a potential role in mitigating oxidative stress during defense responses against herbivory. researchgate.net
Interactions within Plant Metabolic Pathways
This compound is synthesized through the flavonoid branch of the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants. frontiersin.org The synthesis begins with the amino acid phenylalanine. mdpi.com
The core structure of anthocyanins is built from the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA. frontiersin.org Key enzymes in this pathway include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H). mdpi.com The F3'5'H enzyme is crucial for the production of delphinidin-based anthocyanins, which are precursors to petunidin. mdpi.com Delphinidin is then methylated to form petunidin. mdpi.com Finally, a glycosyltransferase enzyme attaches a glucose molecule to the petunidin aglycone at the 3-position to form this compound. ebi.ac.uk
The regulation of these biosynthetic genes is complex and can be influenced by various developmental and environmental cues, leading to the tissue-specific and stress-induced accumulation of this compound. mdpi.comnih.gov
Competition for Substrates with Other Flavonoid Branches
The production of this compound within a plant cell is a highly competitive process. It is part of the larger flavonoid biosynthetic pathway, which produces several classes of compounds vital for plant function, including flavonols, flavones, and proanthocyanidins. researchgate.net These pathways all diverge from common precursors, leading to a competition for substrates.
The central point of competition relevant to this compound synthesis occurs at the level of dihydroflavonols, such as dihydrokaempferol (B1209521) (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM). researchgate.netmdpi.com Two key enzymes compete for these substrates:
Flavonol Synthase (FLS): This enzyme catalyzes the conversion of dihydroflavonols into flavonols.
Dihydroflavonol 4-Reductase (DFR): This enzyme catalyzes a crucial step in the anthocyanin pathway, leading to the formation of leucoanthocyanidins, which are precursors to colored anthocyanins like this compound. researchgate.netpeerj.com
The metabolic flow is therefore directed by the relative activities and expression levels of FLS and DFR. researchgate.net High FLS activity will channel dihydroflavonols towards the production of flavonols, while high DFR activity will favor the synthesis of anthocyanins. researchgate.net In some plants, a negative correlation has been observed between the concentration of certain anthocyanins and quercetin (B1663063) derivatives (a type of flavonol), providing evidence for this competitive relationship. peerj.com
Furthermore, within the anthocyanin branch itself, there is competition. The synthesis of this compound specifically requires the action of Flavonoid 3',5'-hydroxylase (F3'5'H), which hydroxylates DHK to produce dihydromyricetin. mdpi.com This pathway competes with Flavonoid 3'-hydroxylase (F3'H), which produces dihydroquercetin, leading to cyanidin- and peonidin-based anthocyanins. mdpi.com The differential expression of these enzymes determines the specific type of anthocyanin that accumulates, influencing, for example, whether a flower will be blue/purple (rich in delphinidin derivatives like petunidin) or red/pink. mdpi.com Studies in purple-leaf tea have also suggested a competitive relationship between the pathways for anthocyanins and catechins. nih.gov
Table 1: Key Enzymes in Flavonoid Biosynthesis Competition This table is interactive. You can sort and filter the data.
| Enzyme | Abbreviation | Substrate(s) | Product Class | Role in Competition |
|---|---|---|---|---|
| Flavonol Synthase | FLS | Dihydroflavonols (DHK, DHQ, DHM) | Flavonols | Competes directly with DFR for dihydroflavonol substrates. researchgate.net |
| Dihydroflavonol 4-Reductase | DFR | Dihydroflavonols (DHK, DHQ, DHM) | Anthocyanins | Competes directly with FLS; channels substrates to anthocyanin synthesis. researchgate.netpeerj.com |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Dihydrokaempferol, Dihydroquercetin | Delphinidin-type Anthocyanins | Directs substrate flow toward delphinidin, petunidin, and malvidin (B83408) derivatives. mdpi.com |
| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol | Cyanidin-type Anthocyanins | Directs substrate flow toward cyanidin (B77932) and peonidin (B1209262) derivatives. mdpi.com |
Food Science Research Perspectives Non Human Health Focused
Stability and Degradation in Food Matrices during Processing and Storage (Research Methodology Focus)
The stability of petunidin-3-monoglucoside is a critical factor in food science, as its degradation can lead to undesirable color loss and changes in the sensory properties of food products. Research into its stability involves various methodologies to understand and mitigate these changes during processing and storage.
Factors Influencing Stability: The stability of petunidin-3-monoglucoside is influenced by a multitude of factors, including:
pH: Like other anthocyanins, petunidin-3-monoglucoside's structure and color are highly dependent on pH. rsc.org It is most stable in acidic conditions (pH < 3), where it exists predominantly in its red flavylium (B80283) cation form. dergipark.org.tr As the pH increases towards neutral and alkaline conditions, it can undergo structural transformations, leading to colorless or less stable forms. rsc.orgdergipark.org.tr
Temperature: Thermal processing is a common practice in the food industry, but high temperatures can accelerate the degradation of petunidin-3-monoglucoside. wiley.com Kinetic studies are often employed to model this degradation, typically following first-order reaction kinetics. wiley.comwiley.com
Enzymatic Activity: Enzymes naturally present in plant tissues or from microbial contamination, such as laccase from Botrytis cinerea, can significantly degrade petunidin-3-monoglucoside. oeno-one.eu Research has shown that in individual solutions, petunidin-3-O-glucoside degrades rapidly in the presence of laccase. oeno-one.eu
Presence of Other Compounds: The food matrix itself plays a crucial role. Sugars, such as sucrose, have been shown to have a protective effect on anthocyanin stability, while others like fructose (B13574) can accelerate degradation. mdpi.com The presence of other phenolics and proteins can also impact stability through co-pigmentation or complex formation. nih.gov
Research Methodologies: To study the stability of petunidin-3-monoglucoside, researchers employ a range of techniques:
Kinetic Modeling: This involves studying the rate of degradation under controlled conditions (e.g., different temperatures, pH levels) to predict the shelf-life and quality changes in food products. wiley.comwiley.comnih.gov The Arrhenius, Eyring, and Ball models are some of the kinetic models used to describe the temperature dependence of the degradation rate constant. nih.gov
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard for separating, identifying, and quantifying petunidin-3-monoglucoside and its degradation products. wiley.comscispace.comrsc.org This allows for a detailed understanding of the chemical changes occurring.
Spectrophotometry: UV-Visible spectrophotometry is a simpler and more rapid method used to measure the total anthocyanin content and monitor color changes during processing and storage. rsc.org
In Vitro Digestion Models: To understand stability within a biological context (without focusing on human health effects), simulated digestion models are used. These models have shown that petunidin-3-glucoside can be less stable under simulated intestinal conditions compared to gastric conditions. nih.gov
A study on the effects of processing on a fruit and vegetable blend found that pascalization (high-pressure processing) better preserved several anthocyanins, including delphinidin-3-glucoside and peonidin-3-glucoside (B1200960), especially after freezing and thawing, when compared to pasteurization. nih.gov Another study investigating the thermal degradation of delphinidin (B77816) and petunidin (B3231668) found that both followed first-order reaction kinetics, with microwave treatment causing the fastest degradation, followed by conventional heating and ultrasonic treatments. wiley.com
| Anthocyanin | Degradation Rate in Individual Solution (µM/h) | Degradation Rate in Equimolar Mixture (µM/h) |
|---|---|---|
| Petunidin-3-O-glucoside | 85.75 | 28.8 |
| Delphinidin-3-O-glucoside | 80.4 | 24.2 |
| Malvidin-3-O-glucoside | 57.66 | 19.2 |
| Cyanidin-3-O-glucoside | 20.88 | 17.7 |
| Peonidin-3-O-glucoside | Not degraded | 17.2 |
Analytical Profiling in Food Products for Quality Assessment
The analytical profiling of petunidin-3-monoglucoside in food products is essential for quality assessment, authentication, and ensuring product consistency. The concentration and profile of anthocyanins, including petunidin-3-monoglucoside, can be indicative of the raw material quality, processing methods used, and potential adulteration.
Analytical Techniques: Advanced analytical techniques are employed for the detailed profiling of petunidin-3-monoglucoside:
High-Performance Liquid Chromatography (HPLC): HPLC with Diode Array Detection (DAD) is a widely used method for the separation and quantification of anthocyanins. scispace.commdpi.comnih.govnih.govresearchgate.net It allows for the identification of individual anthocyanins based on their retention times and UV-Vis spectra.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to traditional HPLC, making it suitable for high-throughput screening of food samples. agriculturejournals.czmdpi.com
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides structural information, enabling the unambiguous identification of petunidin-3-monoglucoside and its various acylated or glycosylated forms. rsc.orgmdpi.comagriculturejournals.czcreative-proteomics.commdpi.com High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass measurements. mdpi.com
Applications in Quality Assessment:
Varietal and Origin Discrimination: The anthocyanin profile, including the relative abundance of petunidin-3-monoglucoside, can serve as a chemical fingerprint to differentiate between different fruit or vegetable varieties. mdpi.com For instance, studies have used the phenolic profile of red grape varieties to discriminate between them. mdpi.com
Processing Effects Monitoring: Analytical profiling can be used to assess the impact of different processing techniques (e.g., thermal treatment, high-pressure processing) on the anthocyanin content and profile of a food product. nih.gov
Adulteration Detection: The presence or absence of specific anthocyanins, or an altered anthocyanin profile, can indicate the adulteration of a food product with cheaper or inferior ingredients.
Product Standardization: For food products where color is a key quality attribute, analytical profiling helps in standardizing the final product to ensure consistent color and appearance.
For example, a study on seedless table grapes identified petunidin-3-O-glucoside and its p-coumaroyl derivative as part of the anthocyanin profile, which varied between different varieties and growing years. nih.gov Another study optimized an HPLC-DAD method for the determination of anthocyanins in Greek red winegrape cultivars, with petunidin-3-O-glucoside being one of the quantified compounds. nih.gov
| Compound | Linear Range (mg/kg) | LOD (mg/kg) | LOQ (mg/kg) |
|---|---|---|---|
| Delphinidin-3-O-glucoside | 0.6 - 100 | 0.12 | 0.40 |
| Cyanidin-3-O-glucoside | 0.3 - 50 | 0.06 | 0.20 |
| Petunidin-3-O-glucoside | 0.3 - 50 | 0.06 | 0.20 |
| Peonidin-3-O-glucoside | 0.3 - 50 | 0.06 | 0.20 |
| Malvidin-3-O-glucoside | 0.6 - 100 | 0.12 | 0.40 |
Biosynthesis Manipulation in Crops for Enhanced Pigmentation or Compositional Studies
Manipulating the biosynthesis of petunidin-3-monoglucoside in crops is an active area of research with the goal of enhancing pigmentation for aesthetic or food coloring purposes, and for studying the function of the flavonoid pathway.
The Biosynthetic Pathway: Petunidin-3-monoglucoside is synthesized through the flavonoid biosynthetic pathway. Key enzymes involved in the formation of petunidin include:
Dihydroflavonol 4-reductase (DFR): This enzyme is a crucial branching point in the pathway. mdpi.com
Flavonoid 3',5'-hydroxylase (F3'5'H): This enzyme is responsible for introducing hydroxyl groups onto the B-ring of dihydroflavonols, leading to the precursors of delphinidin and subsequently petunidin. mdpi.com
O-methyltransferase (OMT): This enzyme catalyzes the methylation of delphinidin to form petunidin. nih.govfrontiersin.org
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): This enzyme attaches a glucose molecule to the anthocyanidin, forming the 3-monoglucoside. nih.gov
Genetic Engineering and Gene Editing Techniques: Researchers are utilizing advanced molecular biology tools to manipulate this pathway:
Overexpression or Downregulation of Genes: By overexpressing key biosynthetic genes like F3'5'H or downregulating negative regulators, it is possible to increase the flux towards petunidin production. mdpi.comdpi.qld.gov.au
CRISPR/Cas9: This powerful gene-editing tool allows for the precise knockout or modification of genes involved in the pathway. nih.govresearchgate.netfrontiersin.orgresearchgate.net For example, knocking out negative regulators of the anthocyanin pathway has been shown to increase the accumulation of various anthocyanins. nih.govresearchgate.net
Research Applications:
Enhanced Pigmentation: A primary goal is to develop new crop varieties with enhanced color for the food and ornamental industries. For example, metabolic engineering has been used to modify the flower color of Petunia hybrida by altering its flavonoid biosynthetic pathway. dpi.qld.gov.au
Compositional Studies: By manipulating the pathway, researchers can study the roles of specific genes and enzymes in determining the final anthocyanin composition of a plant. This provides fundamental knowledge about plant secondary metabolism.
Improved Stability: There is potential to manipulate the pathway to produce more stable forms of anthocyanins, for example, by promoting acylation, which can enhance color stability. mdpi.com
Research Gaps and Future Directions
Elucidation of Complete Mechanistic Pathways in Various Biological Activities
Current research has established that Petunidin (B3231668) 3-monoglucoside possesses a range of biological activities, including antioxidant and anti-inflammatory effects. nih.govwiley.com However, the precise molecular mechanisms underlying these activities are not yet fully understood. For instance, while it is known to modulate stress-response pathways, the complete signaling cascades and downstream targets involved require further investigation. oup.com Studies have shown its potential to inhibit enzymes like tyrosinase and interact with proteins involved in type 2 diabetes, but the exact binding interactions and the full scope of its enzymatic and receptor-level targets remain to be elucidated. researchgate.netresearchgate.netnih.gov Future research should focus on in-depth mechanistic studies to map out the complete pathways through which Petunidin 3-monoglucoside exerts its effects. This includes identifying specific protein interactions, signaling molecules, and gene expression changes in various cell and animal models. Such studies will provide a more comprehensive understanding of its bioactivity and potential therapeutic applications.
Comprehensive Profiling of this compound and its Derivatives Across Diverse Plant Species and Genotypes
This compound has been identified in a variety of plants, including grapes, black beans, and certain flowers. wiley.comcambridge.orgmdpi.com However, a comprehensive and comparative profiling of this compound and its derivatives across a wider range of plant species and genotypes is still lacking. The concentration and specific forms of this compound can vary significantly between different plant sources and even within different cultivars of the same species. cambridge.orgcabidigitallibrary.org For example, while it is a major anthocyanin in some grape varieties, its presence can be minimal in others. cabidigitallibrary.orgmdpi.com Furthermore, this compound can exist in various acylated and glycosylated forms, which can influence its stability and bioavailability. frontiersin.org Future research should employ advanced analytical techniques to create detailed profiles of this compound and its derivatives in a broad spectrum of plants. This will not only aid in identifying rich natural sources of this compound but also contribute to chemotaxonomy and understanding the genetic basis of its production in plants. cambridge.org
Exploration of Synergistic Effects with Other Phytochemicals in Model Systems
Plants produce a complex mixture of phytochemicals, and it is likely that the biological effects of this compound are influenced by interactions with other compounds. wiley.com The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a critical area for future investigation. nih.gov While some studies have alluded to the potential for synergistic effects, dedicated research in this area is limited. wiley.com Future studies should be designed to systematically investigate the synergistic or antagonistic interactions between this compound and other phytochemicals, such as other anthocyanins, flavonoids, and phenolic acids, which are commonly found alongside it in nature. nih.gov Using various in vitro and in vivo model systems, researchers can assess how these combinations affect biological activities like antioxidant capacity, anti-inflammatory responses, and enzyme inhibition. Understanding these interactions will be essential for developing functional foods and nutraceuticals with enhanced efficacy.
Investigating Environmental Factors on Biosynthesis and Accumulation (e.g., Light, Temperature, Biostimulants)
The production and accumulation of this compound in plants are known to be influenced by various environmental factors. cambridge.org Light intensity and quality, temperature, and agricultural practices can significantly impact the biosynthesis of anthocyanins. mdpi.comfrontiersin.org For example, sunlight exposure can stimulate anthocyanin accumulation in grape berries. cambridge.org Conversely, high temperatures can inhibit the expression of genes involved in the anthocyanin synthesis pathway. mdpi.com The application of biostimulants, such as abscisic acid, has also been shown to modulate anthocyanin production. nih.gov While these general trends are recognized, detailed studies focusing specifically on this compound are needed. Future research should systematically investigate how varying levels of light, temperature fluctuations, and the application of different biostimulants affect the biosynthesis and accumulation of this specific compound. This knowledge will be invaluable for optimizing agricultural practices to enhance the this compound content in crops.
Development of Novel Research Tools and Methodologies for Studying this compound
Advancements in research are often driven by the development of new tools and methodologies. For this compound, there is a need for more specific and sensitive analytical methods. While HPLC and mass spectrometry are powerful tools, the development of methods that can differentiate between various isomers and acylated derivatives with greater efficiency is ongoing. mdpi.comcreative-proteomics.com Furthermore, the creation of novel computational tools, such as quantitative structure-activity relationship (QSAR) models and molecular docking simulations, can aid in predicting the biological activity of this compound and its derivatives and in designing novel compounds with enhanced properties. researchgate.net The synthesis of labeled forms of this compound would also be a valuable tool for metabolic and pharmacokinetic studies. Continued innovation in analytical chemistry, molecular biology, and computational science will be instrumental in overcoming current research challenges and unlocking new avenues of investigation for this promising phytochemical.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying Petunidin 3-monoglucoside in plant tissues?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is widely used for quantification. Protocols typically involve:
Extraction : Acidified methanol (e.g., 1% HCl) to stabilize anthocyanins.
Separation : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
Detection : UV-Vis at 520 nm for anthocyanins, with MS/MS for specificity.
Studies on grapevines under varying irrigation and altitude conditions used these methods to differentiate PMG from other derivatives .
Q. How is this compound structurally distinguished from other anthocyanin derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) are critical.
- NMR : Identifies the glucose moiety at the 3-hydroxyl position and methoxy group at C5'.
- MS/MS : Fragmentation patterns (e.g., m/z 463 → 301 for PMG aglycone) distinguish it from acetylated or coumaroylated derivatives.
These techniques are validated in studies on grape anthocyanin profiles .
Q. What experimental controls are essential when studying PMG stability in vitro?
- Methodological Answer :
pH Control : Use buffers (pH 1–7) to simulate physiological conditions.
Temperature : Include ambient (25°C) and physiological (37°C) conditions.
Light Exposure : Shield samples from UV light to prevent degradation.
Enzymatic synthesis studies emphasize these controls to assess PMG reversibility under varying conditions .
Advanced Research Questions
Q. How can researchers design experiments to isolate the effects of environmental stressors on PMG accumulation in plants?
- Methodological Answer :
Controlled Variables : Use growth chambers to manipulate light, temperature, and water availability.
Field Studies : Compare PMG levels in plants grown at different altitudes (e.g., 500 m vs. 700 m), as altitude impacts UV exposure and temperature .
Transcriptomic Analysis : Pair PMG quantification with gene expression data (e.g., 3GT enzyme activity) to link biosynthesis pathways to environmental factors .
Q. What statistical approaches resolve contradictions in PMG’s bioactivity across studies?
- Methodological Answer :
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., PMG’s antioxidant efficacy vs. dose-response variability).
Multivariate Regression : Account for confounding variables (e.g., coexisting polyphenols, cell line heterogeneity).
Sensitivity Analysis : Test assay robustness (e.g., DPPH vs. ORAC assays).
Guidelines for data rigor emphasize avoiding overreliance on p-values and reporting absolute effect sizes .
Q. How should researchers validate PMG’s role in gene regulation pathways using mixed-methods approaches?
- Methodological Answer :
Quantitative : Measure PMG-induced changes in gene expression (e.g., qPCR for Nrf2 pathway genes).
Qualitative : Use transcriptomics/RNA-seq to identify novel targets.
Integration : Triangulate findings with enzyme activity assays (e.g., glutathione peroxidase) to confirm functional outcomes.
Mixed-methods frameworks stress aligning research questions with design to avoid redundancy and enhance validity .
Methodological Resources
- Synthesis & Characterization : Enzyme-mediated synthesis protocols (3GT catalysis) and purity validation .
- Data Analysis : Guidelines for avoiding data duplication and emphasizing graphical representation over tables .
- Ethical Reporting : Declaration of conflicts of interest and raw data retention policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
